molecular formula C13H10ClN5OS3 B11364619 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11364619
M. Wt: 383.9 g/mol
InChI Key: FQNAGVRQUHCOBA-UHFFFAOYSA-N
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Description

The compound N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a structurally complex heterocyclic molecule featuring two distinct thiadiazole rings: a 1,3,4-thiadiazole and a 1,2,3-thiadiazole. Key structural elements include:

  • A 2-chlorobenzylsulfanyl group attached to the 5-position of the 1,3,4-thiadiazole ring.
  • A 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety linked via a carboxamide bridge to the 2-position of the 1,3,4-thiadiazole.

The 2-chlorobenzyl group may enhance lipophilicity and receptor-binding affinity, while the carboxamide linkage could improve solubility and metabolic stability .

Properties

Molecular Formula

C13H10ClN5OS3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H10ClN5OS3/c1-7-10(23-19-16-7)11(20)15-12-17-18-13(22-12)21-6-8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,17,20)

InChI Key

FQNAGVRQUHCOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMechanism of ActionReferences
Compound AE. coliDisruption of cell wall synthesis
Compound BS. aureusInhibition of protein synthesis
This compoundVarious strainsPotential dual-target mechanism

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. Thiadiazole derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds related to this structure have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth.

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)Mechanism of ActionReferences
Compound XMCF-7 (breast)15EGFR inhibition
Compound YA549 (lung)12Apoptosis induction
This compoundMultiple linesTBDDual-target inhibition

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation through various mechanisms.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiadiazole derivatives against multi-drug resistant strains using agar diffusion methods. The findings suggested that compounds with similar structures displayed significant antibacterial activity compared to standard antibiotics .
  • Anticancer Mechanisms : In a recent investigation, researchers explored the effects of thiadiazole derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through specific molecular pathways .
  • Anti-inflammatory Studies : Another study focused on the anti-inflammatory properties of thiadiazole compounds using bovine serum albumin denaturation assays. The results showed that these compounds effectively reduced inflammation markers .

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Chlorobenzyl vs. Other Aryl/Alkyl Groups

  • Compound 3a (): Features a 2-chlorophenyl group and a methyl-oxazole-carboxamide.
  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Replaces the 2-chlorobenzyl with an ethylsulfanyl group and substitutes the 1,2,3-thiadiazole with a triazole. This modification likely reduces aromatic π-π stacking interactions critical for target binding .

Carboxamide vs. Sulfonyl/Sulfonamide Groups

  • 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (): Replaces the carboxamide with a sulfonyl group. The sulfonyl group’s electron-withdrawing nature may decrease membrane permeability compared to the carboxamide .

Heterocycle Variations

Dual Thiadiazole vs. Single Thiadiazole Derivatives

  • 2-[1-(3-Chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (): Substitutes the 1,2,3-thiadiazole with a tetrazole . The tetrazole’s acidic proton may enhance solubility but reduce stability under physiological conditions .
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Lacks the second thiadiazole ring, which could limit conformational rigidity and binding specificity .

Biological Activity

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Thiadiazole derivatives are known for their antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific thiadiazole derivative.

  • Molecular Formula : C18H14ClN3O3S2
  • Molecular Weight : 419.9 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Fungal Strains : Showed efficacy against common fungal pathogens.
CompoundActivity TypeTarget OrganismsReference
Thiadiazole DerivativeAntibacterialE. coli, S. aureus
Thiadiazole DerivativeAntifungalCandida albicans

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. The compound has been tested against various cancer cell lines with promising results:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and others.
  • IC50 Values : Indicate the concentration required to inhibit cell growth by 50%. For example, certain derivatives showed IC50 values in the low micromolar range against breast and colon cancer cell lines.
Cell LineIC50 (μM)Reference
MDA-MB-2313.3
HT-295.0

Anti-inflammatory Activity

Thiadiazole compounds have also been studied for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.

The biological activity of thiadiazoles is attributed to their ability to interact with biological macromolecules:

  • DNA Binding : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Thiadiazoles may inhibit enzymes involved in cancer cell proliferation and inflammation pathways.

Case Studies

Several case studies have illustrated the potential of thiadiazole derivatives:

  • Anticancer Study : A study evaluated the cytotoxic effects of a series of thiadiazoles on several cancer cell lines and found that modifications on the thiadiazole ring significantly enhanced activity.
  • Antibacterial Study : Another study focused on the synthesis of new thiadiazole derivatives that exhibited enhanced antibacterial activity compared to existing antibiotics.

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